2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the structural features of benzotriazole and tetrahydroisoquinoline Benzotriazole is known for its versatility in synthetic chemistry, while tetrahydroisoquinoline is a core structure in many natural and synthetic compounds with significant biological activities
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-6-14-11-19(10-9-13(14)5-1)12-20-16-8-4-3-7-15(16)17-18-20/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINTAQDYVPEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The one-pot synthesis involves condensing 1-hydroxymethylbenzotriazole (1) with 2-phenylethylamines (2a–e) in dichloromethane (CH₂Cl₂) using anhydrous AlCl₃ as a Lewis acid (Scheme 1). This method eliminates the need for isolating iminium intermediates, streamlining the process.
Scheme 1:
$$ \text{1-Hydroxymethylbenzotriazole} + \text{2-Phenylethylamine} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline} $$
Substrate Scope and Yields
Table 1 summarizes yields for derivatives synthesized via this route. Electron-donating groups (e.g., methoxy) enhance cyclization efficiency, while electron-withdrawing substituents (e.g., chloro) require extended reaction times but remain viable.
Table 1: Yields of Select Derivatives
| Substituent (R) | Yield (%) | Crystallization Solvent |
|---|---|---|
| H | 69 | Ethanol |
| 7-Cl | 84 | CH₂Cl₂/EtOH |
| 6,7-OCH₃ | 91 | Ethanol |
Mechanistic Considerations
AlCl₃ promotes iminium ion formation, which undergoes intramolecular electrophilic aromatic substitution. Regioselectivity arises from the preferential attack at the para position relative to existing substituents, as evidenced by the dominance of 6,7-dimethoxy products over 7,8-isomers.
Two-Step Sequential Functionalization
Intermediate Isolation
Earlier protocols first prepared N-benzotriazol-1-ylmethyl-3-phenylethylamines before cyclization. For example, reacting 1-hydroxymethylbenzotriazole with 1,2,3,4-tetrahydroisoquinoline in ethanol at reflux yielded the intermediate in 98% yield (m.p. 155–157°C).
Cyclization Conditions
Subsequent treatment with AlCl₃ or H₂SO₄ induced ring closure. While AlCl₃ favored tetrahydroisoquinoline formation, concentrated H₂SO₃ produced bis(N-1,2,3,4-tetrahydroisoquinolinyl)-methanes, highlighting acid-dependent selectivity.
Alternative Acid-Catalyzed Approaches
Bronsted Acid Mediation
20% HCl promoted intermolecular azomethine formation, whereas H₂SO₄ enabled cyclization for electron-deficient substrates. This divergence underscores the mechanistic flexibility of benzotriazole intermediates.
Solvent and Temperature Effects
Ethanol accelerated intermediate crystallization but required reflux (Δ, 78°C), whereas CH₂Cl₂ at room temperature sufficed for one-pot reactions. Lower temperatures (–5°C) improved purity for sensitive derivatives.
Post-Functionalization and Applications
Benzotriazole Displacement
The benzotriazolyl group undergoes nucleophilic substitution with Grignard reagents, alcohols, or NaBH₄, yielding N-methyl or aryl-substituted tetrahydroisoquinolines. For instance, NaBH₄ reduction provided N-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in 89% yield.
Pharmacological Relevance
Derivatives exhibit affinity for opioid receptors, as demonstrated by docking studies with (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides. Structural modularity via benzotriazole chemistry enables rapid analog synthesis for bioactivity screening.
Analytical Characterization
Spectroscopic Data
¹H NMR spectra of the parent compound show distinct signals for the benzotriazole (δ 8.08–7.38 ppm) and tetrahydroisoquinoline moieties (δ 5.64 ppm, NCH₂N). IR stretches at 1260–740 cm⁻¹ confirm benzotriazole presence.
Crystallographic Evidence
Single-crystal X-ray diffraction confirmed the planar benzotriazole ring and chair conformation of the tetrahydroisoquinoline, with intermolecular hydrogen bonding stabilizing the lattice.
Comparative Methodological Assessment
Yield and Efficiency
The one-pot method outperforms stepwise approaches, achieving 69–91% yields vs. 50–75% for two-step sequences. Reduced purification steps and ambient conditions enhance scalability.
Functional Group Tolerance
Both electron-rich and electron-poor aromatics are tolerated in one-pot reactions, unlike Pictet-Spengler methods restricted to activated substrates.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the benzotriazole ring or the tetrahydroisoquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol, dioxane, and the use of catalysts or microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety linked to a benzotriazole unit. This structural arrangement is crucial for its biological activity.
Neuropharmacological Applications
Recent studies have highlighted the potential of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases and depression.
- Mechanism of Action : The compound exhibits inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative disorders like Alzheimer’s disease. In vitro assays have demonstrated that certain derivatives of this compound significantly reduce enzyme activity, suggesting their potential as therapeutic agents for conditions characterized by cognitive decline and mood disorders .
Antidepressant Properties
Research has indicated that compounds derived from tetrahydroisoquinoline can reduce immobility time in forced swim tests (FST), a common model for assessing antidepressant efficacy. For instance, specific derivatives have shown promising results in alleviating depressive symptoms in animal models .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, some exhibited excellent inhibitory potency against MAO-B and butyrylcholinesterase (BuChE). The most effective compounds were further tested in vivo for their antidepressant effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the synthesized compounds and their target enzymes. These studies provide insights into the structural requirements necessary for optimal binding affinity and biological activity .
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological targets through non-covalent interactions. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.
Tetrahydroisoquinoline: A core structure in many natural products and synthetic drugs with diverse biological activities.
N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydro-β-carboline: Similar in structure and used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both synthetic and medicinal chemistry .
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (abbreviated as BT-TIQ) is a derivative of tetrahydroisoquinoline fused with a benzotriazole moiety. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities. The benzotriazole system is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with BT-TIQ based on current research findings.
BT-TIQ is characterized by its unique structure that combines a tetrahydroisoquinoline core with a benzotriazole group. The molecular formula for BT-TIQ is , which includes three nitrogen atoms that contribute to its biological activity. The planar nature of the benzotriazole ring enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to BT-TIQ demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BT-TIQ | E. coli | 15 μg/mL |
| BT-TIQ | S. aureus | 10 μg/mL |
| Analog A | Bacillus subtilis | 5 μg/mL |
| Analog B | Pseudomonas aeruginosa | 20 μg/mL |
Antiparasitic Activity
BT-TIQ has shown promising results against protozoan parasites. A study demonstrated that related benzotriazole compounds exhibited significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact effectively with the parasite's metabolic pathways .
Case Study: Inhibition of Trypanosoma cruzi
In vitro assays revealed that BT-TIQ derivatives could reduce the viability of epimastigote forms by over 50% at concentrations as low as 25 μg/mL after 72 hours of incubation . This indicates a potential for developing new treatments for parasitic infections.
Anticancer Activity
The anticancer potential of BT-TIQ is also noteworthy. Research has indicated that benzotriazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds exhibiting this activity have been linked to reduced proliferation rates in various cancer cell lines .
Table 2: Anticancer Activity of Benzotriazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| BT-TIQ | HeLa (cervical cancer) | 12 μM |
| Analog C | MCF-7 (breast cancer) | 15 μM |
| Analog D | A549 (lung cancer) | 10 μM |
Structure-Activity Relationship (SAR)
The biological activity of BT-TIQ can be influenced by modifications to its chemical structure. Substituents on the benzotriazole ring and variations in the tetrahydroisoquinoline core can enhance or diminish its efficacy against specific biological targets .
Q & A
How can reaction conditions be optimized for synthesizing 2-(1H-benzotriazol-1-ylmethyl)-tetrahydroisoquinoline derivatives?
Basic Research Focus
Optimization requires careful adjustment of catalysts, stoichiometry, and solvents. Evidence from one-pot syntheses using 1-hydroxymethylbenzotriazole and tetrahydroisoquinoline precursors shows that anhydrous AlCl₃ (2–4 equivalents) as a Lewis acid catalyst achieves yields up to 85% under reflux conditions . Solvent-free or polar aprotic solvents (e.g., DMF) are preferred to minimize side reactions. For example, using AlCl₃ in stoichiometric excess relative to the amine precursor enhances electrophilic activation of the benzotriazole moiety .
Advanced Consideration
Mechanistic studies suggest that substituents on the tetrahydroisoquinoline core (e.g., chloro or methoxy groups) influence reaction rates and purity. Electron-withdrawing groups (e.g., -Cl) may require longer reaction times due to reduced nucleophilicity, while electron-donating groups (e.g., -OCH₃) accelerate intermediate formation .
What spectroscopic methods are most effective for characterizing benzotriazole-tetrahydroisoquinoline hybrids?
Basic Research Focus
¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, ¹H NMR reliably identifies benzotriazole methylene protons (δ ~5.2–5.5 ppm) and tetrahydroisoquinoline aromatic protons (δ ~6.8–7.5 ppm) . DEPT-135 and HSQC NMR experiments resolve stereochemical ambiguities in crowded regions .
Advanced Consideration
X-ray crystallography or 2D NOESY can address challenges in distinguishing regioisomers. Computational validation (e.g., DFT-based NMR chemical shift predictions) complements experimental data when crystallographic analysis is unavailable .
How should researchers design biological assays to evaluate acetylcholinesterase (AChE) inhibition?
Advanced Research Focus
Use in vitro enzyme kinetics (e.g., Ellman’s assay) to measure IC₅₀ values, coupled with molecular docking to predict binding interactions. Evidence from hybrid triazole-quinoline derivatives demonstrates that substituents on the benzotriazole moiety influence AChE active-site penetration. For example, bulky groups may reduce accessibility to the catalytic triad . Computational docking (e.g., AutoDock Vina) with AChE crystal structures (PDB: 4EY7) helps prioritize compounds for synthesis .
How can contradictions in reported synthetic yields be resolved?
Advanced Research Focus
Discrepancies often arise from differences in catalyst purity, solvent drying, or isolation methods. For instance, AlCl₃ must be rigorously anhydrous to avoid hydrolysis, which lowers yields . Systematic comparison of reaction parameters (e.g., AlCl₃ vs. FeCl₃ catalysis) under controlled conditions is essential. TLC monitoring at intermediate stages can identify side products (e.g., over-alkylation) that reduce yield .
What computational methods predict pharmacokinetic properties of these derivatives?
Advanced Research Focus
ADMET prediction tools (e.g., SwissADME, pkCSM) evaluate logP, blood-brain barrier permeability, and cytochrome P450 interactions. For AChE-targeted compounds, prioritize low molecular weight (<500 Da) and moderate hydrophobicity (clogP ~2–3) . Molecular dynamics simulations assess stability of ligand-enzyme complexes, while QSAR models correlate structural features (e.g., benzotriazole substitution patterns) with bioavailability .
How do substituents on the tetrahydroisoquinoline core influence reactivity?
Advanced Research Focus
Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the methylene position, enhancing benzotriazole coupling efficiency. Conversely, electron-withdrawing groups (e.g., -Cl) may necessitate higher catalyst loading or elevated temperatures . Substituent steric effects also dictate regioselectivity in multi-step functionalization, as seen in Ugi-type reactions where bulky groups favor C1-carboxamide formation .
What strategies ensure regioselective functionalization at the benzotriazole moiety?
Advanced Research Focus
Regioselectivity is controlled by protecting group strategies and reaction kinetics. For example, Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") selectively modifies the benzotriazole N1 position due to its higher reactivity compared to N2/N3 . Steric hindrance from tetrahydroisoquinoline substituents can further direct functionalization to specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
